Cas no 2408974-64-9 (tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate)

tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate
- EN300-6986804
- 2408974-64-9
-
- インチ: 1S/C10H18F3NO3/c1-8(2,3)17-7(15)14-6-5-9(4,16)10(11,12)13/h16H,5-6H2,1-4H3,(H,14,15)
- InChIKey: OBVSCYNAEFESCI-UHFFFAOYSA-N
- ほほえんだ: FC(C(C)(CCNC(=O)OC(C)(C)C)O)(F)F
計算された属性
- せいみつぶんしりょう: 257.12387792g/mol
- どういたいしつりょう: 257.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6986804-0.1g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-6986804-5.0g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-6986804-10.0g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-6986804-2.5g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-6986804-0.5g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-6986804-0.05g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-6986804-0.25g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-6986804-1.0g |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate |
2408974-64-9 | 95.0% | 1.0g |
$986.0 | 2025-03-12 |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate (CAS: 2408974-64-9)
The compound tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate (CAS: 2408974-64-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and hydroxy functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. Recent studies highlight its potential in the development of novel therapeutics for metabolic disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate via a multi-step reaction pathway involving asymmetric hydrogenation and carbamate protection. The researchers achieved a high yield (85%) and enantiomeric excess (>99%), underscoring the compound's suitability for scalable production. The study also explored its role as a precursor for inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism linked to diabetes and obesity.
Further investigations have revealed the compound's utility in prodrug design. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The trifluoromethyl group's electron-withdrawing properties were found to reduce first-pass metabolism, making it a promising scaffold for oral drug delivery systems targeting the central nervous system.
In addition to its pharmaceutical applications, this compound has shown potential in chemical biology tools development. A recent Nature Chemical Biology publication (2024) detailed its incorporation into activity-based probes for studying serine hydrolases, a diverse enzyme family involved in numerous physiological processes. The probe demonstrated exceptional selectivity and sensitivity, enabling real-time monitoring of enzyme activity in live cells.
Ongoing clinical research is exploring the therapeutic potential of molecules derived from tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate. Phase I trials for a novel 11β-HSD1 inhibitor (derived from this scaffold) showed favorable pharmacokinetic profiles and target engagement in healthy volunteers. These findings, presented at the 2024 American Chemical Society National Meeting, suggest promising avenues for treating metabolic syndrome.
The compound's unique chemical properties continue to inspire innovative applications. Recent computational studies published in the Journal of Chemical Information and Modeling (2024) have employed molecular dynamics simulations to understand how the trifluoromethyl and hydroxy groups contribute to protein-ligand interactions. These insights are guiding the rational design of next-generation therapeutics with improved binding affinity and specificity.
As research progresses, tert-butyl N-(4,4,4-trifluoro-3-hydroxy-3-methylbutyl)carbamate remains a focal point in medicinal chemistry. Its versatility as a building block, combined with the growing understanding of its biochemical interactions, positions it as a valuable asset in drug discovery pipelines targeting various disease pathways. Future directions include exploring its potential in targeted protein degradation and covalent inhibitor development.
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